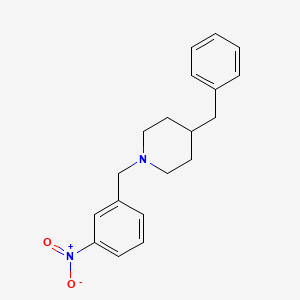![molecular formula C18H28F2N2O B5974277 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)
2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol, also known as DFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFPP belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties.
Mechanism of Action
2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol acts as a ligand for the serotonin 5-HT1A receptor and the α1-adrenergic receptor. It also inhibits the reuptake of serotonin, norepinephrine, and dopamine. These mechanisms of action contribute to its anxiolytic, antidepressant, vasodilatory, and anticancer effects.
Biochemical and Physiological Effects:
2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival. 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has been shown to decrease the levels of inflammatory cytokines and oxidative stress markers, which may contribute to its therapeutic effects in cardiovascular disease and cancer.
Advantages and Limitations for Lab Experiments
2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has several advantages for lab experiments, such as its high potency and selectivity for the serotonin 5-HT1A receptor and the α1-adrenergic receptor. However, 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has limitations such as its low solubility in water and its potential toxicity at high doses.
Future Directions
For research on 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol include investigating its potential therapeutic applications in other fields such as neurodegenerative diseases, pain management, and addiction. Additionally, further studies are needed to elucidate its mechanisms of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol can be synthesized by reacting 2,6-difluorobenzyl chloride with 1-(2,2-dimethylpropyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to yield 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol.
Scientific Research Applications
2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular disease, and cancer. In neuroscience, 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects in animal models. In cardiovascular disease, 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has been shown to have vasodilatory effects and can potentially be used as a treatment for hypertension. In cancer research, 2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol has been shown to have anticancer properties and can potentially be used as a chemotherapeutic agent.
properties
IUPAC Name |
2-[4-[(2,6-difluorophenyl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28F2N2O/c1-18(2,3)13-22-9-8-21(11-14(22)7-10-23)12-15-16(19)5-4-6-17(15)20/h4-6,14,23H,7-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLVOUMSRFXBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)

![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)
![N-methyl-5-(1-{[(2-methylbenzyl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5974225.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5974227.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5974285.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)
![2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B5974296.png)